Cas no 1548796-53-7 (3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole)
3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole Chemical and Physical Properties
Names and Identifiers
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- 3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole
- 4H-1,2,4-Triazole, 3-(2-chlorophenyl)-4-(1-methylethyl)-
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- MDL: MFCD25688877
- Inchi: 1S/C11H12ClN3/c1-8(2)15-7-13-14-11(15)9-5-3-4-6-10(9)12/h3-8H,1-2H3
- InChI Key: LMKJIAQIUBMOJZ-UHFFFAOYSA-N
- SMILES: N1=CN(C(C)C)C(C2=CC=CC=C2Cl)=N1
3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-246080-0.05g |
3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole |
1548796-53-7 | 95% | 0.05g |
$174.0 | 2024-06-19 | |
| Enamine | EN300-246080-0.1g |
3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole |
1548796-53-7 | 95% | 0.1g |
$257.0 | 2024-06-19 | |
| Enamine | EN300-246080-0.25g |
3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole |
1548796-53-7 | 95% | 0.25g |
$367.0 | 2024-06-19 | |
| Enamine | EN300-246080-0.5g |
3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole |
1548796-53-7 | 95% | 0.5g |
$579.0 | 2024-06-19 | |
| Enamine | EN300-246080-1.0g |
3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole |
1548796-53-7 | 95% | 1.0g |
$743.0 | 2024-06-19 | |
| Enamine | EN300-246080-2.5g |
3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole |
1548796-53-7 | 95% | 2.5g |
$1454.0 | 2024-06-19 | |
| Enamine | EN300-246080-5.0g |
3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole |
1548796-53-7 | 95% | 5.0g |
$2152.0 | 2024-06-19 | |
| Enamine | EN300-246080-10.0g |
3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole |
1548796-53-7 | 95% | 10.0g |
$3191.0 | 2024-06-19 | |
| Enamine | EN300-246080-1g |
3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole |
1548796-53-7 | 95% | 1g |
$743.0 | 2023-09-15 | |
| Enamine | EN300-246080-5g |
3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole |
1548796-53-7 | 95% | 5g |
$2152.0 | 2023-09-15 |
3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole
3-(2-Chlorophenyl)-4-(Propan-2-yl)-4H-1,2,4-Triazole: A Comprehensive Overview
The compound 3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole, identified by the CAS number 1548796-53-7, is a heterocyclic organic compound with a unique structure that combines a triazole ring system with a substituted phenyl group and an isopropyl substituent. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Its structure, characterized by the presence of a chlorophenyl group and an isopropyl substituent, contributes to its distinctive chemical properties and reactivity.
The synthesis of 3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole typically involves a multi-step process that begins with the preparation of the triazole core. This is often achieved through the reaction of an azide with a carbonyl compound under specific conditions. The subsequent substitution reactions introduce the chlorophenyl and isopropyl groups into the molecule. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and enhancing its scalability for industrial applications.
The chemical properties of this compound are heavily influenced by its triazole ring system. Triazoles are known for their aromaticity and high stability, which make them ideal for use in various chemical transformations. The presence of the chlorophenyl group introduces electron-withdrawing effects, which can modulate the electronic properties of the molecule. This makes it particularly useful in applications where precise control over electronic interactions is critical. For instance, in pharmaceutical chemistry, this compound has been explored as a potential lead for developing new drug candidates targeting specific biological pathways.
In terms of applications, 3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole has shown promise in several areas. In agrochemicals, it has been investigated as a potential fungicide due to its ability to inhibit fungal growth without causing significant harm to plants. Recent studies have demonstrated its effectiveness against common plant pathogens such as Fusarium species and Alternaria alternata. Additionally, in materials science, this compound has been used as a building block for constructing advanced materials with tailored properties. Its ability to form stable coordination complexes makes it a valuable component in the development of new catalysts and sensors.
The environmental impact of this compound is another area of active research. While it exhibits high efficacy in its intended applications, there is growing concern about its potential persistence in the environment and its effects on non-target organisms. Recent studies have focused on assessing its biodegradability under various environmental conditions and exploring methods to mitigate any adverse ecological impacts. These efforts are crucial for ensuring that the use of this compound remains sustainable and environmentally friendly.
In conclusion, 3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole, with its unique structure and versatile properties, represents a valuable addition to the arsenal of compounds available for modern chemical research and industrial applications. Its continued exploration across diverse fields underscores its potential to contribute significantly to scientific advancements in the coming years.
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